molecular formula C11H5ClFN3 B15060806 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Cat. No.: B15060806
M. Wt: 233.63 g/mol
InChI Key: PWTSFZQTJVXXGQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is a pyrimidine-based building block with the molecular formula C11H5ClFN3 and is identified by PubChem CID 11218544 . This compound is part of the pyrimidine-5-carbonitrile family, a class of heterocyclic scaffolds known for their significant versatility and value in medicinal and agrochemical research . Researchers utilize this chemical as a key synthetic intermediate in the development of novel bioactive molecules. Its structure features reactive sites that allow for further functionalization, making it a valuable precursor in organic synthesis and drug discovery programs . Pyrimidine-5-carbonitrile derivatives have been extensively investigated for their diverse biological activities. Scientific studies on related analogs have demonstrated potential as anticancer agents through mechanisms such as tyrosine kinase inhibition . Additionally, this chemical family has shown promise in antimicrobial research, with some derivatives exhibiting in vitro activity against Gram-positive bacteria . The compound is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, in compliance with all applicable local and national regulations.

Properties

Molecular Formula

C11H5ClFN3

Molecular Weight

233.63 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H5ClFN3/c12-9-2-1-8(3-10(9)13)11-15-5-7(4-14)6-16-11/h1-3,5-6H

InChI Key

PWTSFZQTJVXXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)C#N)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-3-fluoroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of Suzuki coupling reactions, where 4-chloro-3-fluoroaniline is reacted with a pyrimidine boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways . These interactions are often studied using molecular docking and other computational techniques to predict the binding affinity and mode of action.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS: 1349086-32-3)

  • Structure: Contains a dihydropyrimidine core with a 6-oxo group, a 4-chlorophenylamino group, and a 3-fluoro-4-methoxyphenyl substituent.
  • A methoxy group increases electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
  • Applications: Used in studies targeting adenosine A1 receptors (A1AR), with modifications influencing ligand-receptor residence time (RT) and affinity.

4-Amino-6-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinothiazol-4-yl)methylthio)pyrimidine-5-carbonitrile (LUF6976)

  • Structure: Features a benzo[d][1,3]dioxolyl group and a morpholinothiazole-thioether side chain.
  • Key Differences :
    • Bulkier substituents reduce membrane permeability compared to the compact 4-chloro-3-fluorophenyl group in the target compound.
    • The thioether linkage enhances metabolic stability but may introduce synthetic complexity.
  • Pharmacokinetics : Exhibits a short RT (~1 min) at A1AR, whereas substituent modifications in analogues (e.g., LUF7050) extend RT to 1 h.

Analogues with Trifluoromethyl and Adamantane Groups

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 951753-89-2)

  • Structure: Contains a trifluoromethyl group at the 6-position and an amino group at the 2-position.
  • The amino group introduces hydrogen-bonding capacity, altering solubility.
  • Molecular Weight : 230.56 g/mol vs. 231.63 g/mol for the target compound.

4-({[(1s,3R,4s,5S,7s)-4-Aminoadamantan-1-yl]methyl}amino)-2-[(2-ethoxybenzyl)amino]pyrimidine-5-carbonitrile (42j)

  • Structure : Incorporates a rigid adamantane moiety and ethoxybenzyl group.
  • Key Differences :
    • The adamantane group enhances steric bulk, likely reducing solubility but improving target selectivity.
    • The ethoxy group introduces metabolic liability via oxidative demethylation, unlike the stable chloro-fluoro substituents in the target compound.
  • Synthetic Yield : 62%, indicating moderate efficiency compared to typical pyrimidine syntheses.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) LogP* Key Substituents Biological Activity (if reported)
Target Compound 231.63 ~2.8 4-Cl-3-F-phenyl, nitrile Kinase inhibition (hypothetical)
CAS 1349086-32-3 371.77 ~3.1 6-oxo, 4-Cl-phenylamino, 3-F-4-MeO- A1AR agonist (Ki = 5.0 nM for analogues)
LUF6976 453.47 ~3.5 Benzo[d][1,3]dioxolyl, morpholinothiazole A1AR agonist (RT = 1 min)
CAS 951753-89-2 230.56 ~2.5 CF3, NH2 Intermediate for antiviral agents
Compound 42j 433.45 ~3.2 Adamantane, ethoxybenzyl PKCθ inhibition (hypothetical)

*LogP estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve the compound’s three-dimensional structure, as demonstrated in analogous pyrimidine derivatives (e.g., bond lengths, angles, and torsion angles) . Complement this with ¹H/¹³C NMR and FTIR to confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and substituent positions. For purity assessment, employ HPLC-MS with reverse-phase columns.

Q. How can experimental design principles optimize the synthesis of this compound?

  • Methodological Answer : Apply factorial design (e.g., 2^k or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches, as highlighted in statistical methods for chemical process optimization . For example, test reaction efficiency under varying anhydrous conditions to mitigate hydrolysis of the nitrile group.

Q. What are the critical considerations for handling and storing 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile?

  • Methodological Answer : Store the compound in anhydrous, inert environments (e.g., argon-filled desiccators) at –20°C to prevent degradation of the nitrile and halogenated aryl groups. Use gloveboxes for moisture-sensitive steps, and dispose of waste via certified chemical treatment facilities to avoid environmental contamination, as emphasized in safety protocols for halogenated pyrimidines .

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and energy barriers for key steps like Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Integrate computational predictions with experimental validation, as demonstrated by ICReDD’s approach combining quantum calculations and information science for reaction design . For example, simulate the steric effects of the 4-chloro-3-fluorophenyl group on pyrimidine ring reactivity.

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled variations (e.g., replacing fluorine with other halogens or adjusting substituent positions). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For instance, the substitution of fluorine in 3-(4-fluorophenyl)pyridine derivatives alters π-π stacking interactions, impacting bioactivity .

Q. How do solvent polarity and temperature influence the compound’s stability during catalytic reactions?

  • Methodological Answer : Conduct kinetic studies under varied solvent systems (e.g., DMF vs. THF) and temperatures using in situ FTIR or Raman spectroscopy to monitor degradation pathways. Refer to reactor design principles (e.g., continuous-flow systems) to maintain optimal conditions, as outlined in CRDC subclass RDF2050112 . For example, polar aprotic solvents may stabilize intermediates in cross-coupling reactions.

Q. What advanced techniques validate the compound’s electronic properties for materials science applications?

  • Methodological Answer : Use cyclic voltammetry (CV) to assess redox behavior and UV-vis-NIR spectroscopy to study charge-transfer interactions. Pair with DFT-calculated HOMO/LUMO energies to correlate electronic structure with observed properties, as seen in studies of fluorinated pyrimidine derivatives .

Tables for Reference

Key Functional Groups Analytical Technique Critical Parameters
Nitrile (C≡N)FTIR (2200 cm⁻¹)Anhydrous conditions
Halogenated aryl (Cl, F)¹⁹F/³⁵Cl NMRSolvent deuteration
Pyrimidine ringX-ray diffractionCrystal lattice packing
Computational Parameters Application Example
DFT (B3LYP/6-31G*)Transition state modeling for Suzuki coupling
Molecular dynamics (MD)Solvent interaction simulations

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